molecular formula C13H14BrN3O B14183953 2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol CAS No. 920511-96-2

2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B14183953
CAS No.: 920511-96-2
M. Wt: 308.17 g/mol
InChI Key: BNKVSOVBJZLFNX-UHFFFAOYSA-N
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Description

2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol is an organic compound that features a complex structure with both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Starting with 5-methylpyridine, bromination is carried out using bromine in the presence of a catalyst to obtain 6-bromo-5-methylpyridine.

    Amination: The brominated product is then subjected to amination using an appropriate amine source to introduce the amino group at the desired position.

    Coupling Reaction: The aminated product is then coupled with 2-aminophenol under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of both amino and phenol groups allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Similar in structure but lacks the phenol group.

    2-Amino-6-methylpyridine: Similar but without the bromine substitution.

    2-Amino-5-bromo-3-methylpyridine: Similar but with a different substitution pattern on the pyridine ring.

Uniqueness

2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both a brominated pyridine ring and a phenol group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in biological systems and materials applications, setting it apart from its analogs.

Properties

CAS No.

920511-96-2

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

2-amino-5-[[(6-bromo-5-methylpyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C13H14BrN3O/c1-8-2-5-12(17-13(8)14)16-7-9-3-4-10(15)11(18)6-9/h2-6,18H,7,15H2,1H3,(H,16,17)

InChI Key

BNKVSOVBJZLFNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)NCC2=CC(=C(C=C2)N)O)Br

Origin of Product

United States

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